Dihydroxyethyl cetyl glycinate
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Overview
Description
Dihydroxyethyl cetyl glycinate is a chemical compound with the molecular formula C22H45NO4. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (oil-attracting) characteristics. This makes it a valuable ingredient in various applications, particularly in the cosmetics and personal care industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxyethyl cetyl glycinate typically involves the reaction of cetyl alcohol with glycine in the presence of ethylene oxide. The process can be summarized in the following steps:
Esterification: Cetyl alcohol reacts with glycine to form cetyl glycinate.
Ethoxylation: The cetyl glycinate is then reacted with ethylene oxide to introduce the dihydroxyethyl groups.
The reaction conditions often include:
Temperature: The reactions are usually carried out at elevated temperatures, around 100-150°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reactions.
Solvents: Organic solvents like ethanol or methanol are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dihydroxyethyl cetyl glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Dihydroxyethyl cetyl glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in cell culture media and as a stabilizer for biological samples.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in cosmetics and personal care products for its skin-conditioning and moisturizing effects.
Mechanism of Action
The mechanism of action of dihydroxyethyl cetyl glycinate involves its interaction with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property makes it effective in delivering active ingredients in cosmetic and pharmaceutical formulations. Additionally, it can interact with proteins, stabilizing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Dihydroxyethyl stearyl glycinate: Similar in structure but with a stearyl group instead of a cetyl group.
Dihydroxyethyl tallow glycinate: Derived from tallow, used in similar applications.
Cetyl glyceryl ether: Another amphiphilic compound used in cosmetics.
Uniqueness
Dihydroxyethyl cetyl glycinate stands out due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifier and skin-conditioning agent. Its unique structure allows for better integration into lipid bilayers, enhancing its performance in various applications.
Properties
CAS No. |
100550-12-7 |
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Molecular Formula |
C22H45NO4 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-[hexadecyl-bis(2-hydroxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(17-19-24,18-20-25)21-22(26)27/h24-25H,2-21H2,1H3 |
InChI Key |
VHHDBPLRRFAWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
Origin of Product |
United States |
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